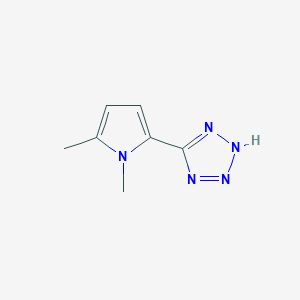

5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 118799-24-9 . Its molecular formula is C7H12N2 and it has a molecular weight of 125.19 .

Molecular Structure Analysis

The molecular structure of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 1 and 5 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” are not well-documented in the sources I found .科学的研究の応用

Overview of Tetrazole Derivatives

Tetrazole derivatives, including 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole, have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. Although specific studies on 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole are not directly highlighted, research on closely related tetrazole and pyrrolidine derivatives provides insight into the broader applications and significance of such compounds.

NMR Spectroscopy and Quantum Chemistry of Organophosphorus Azoles

Organophosphorus azoles, including pyrrole and tetrazole derivatives, are studied using NMR spectroscopy and quantum chemistry for their stereochemical structures. These methodologies offer insights into the tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds, suggesting their potential in designing molecules with specific stereochemical requirements (Larina, 2023).

Microwave-Assisted Synthesis of Azaheterocyclic Systems

The microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrrole and tetrazole, is a significant area of research. This method offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, highlighting the potential for efficient synthesis of complex heterocycles like 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole (Sakhuja, Panda, & Bajaj, 2012).

Tautomerism and Decomposition of Amino-tetrazoles

The study of tautomerization and decomposition mechanisms in amino-tetrazoles provides a foundation for understanding the stability and reactivity of tetrazole derivatives. This knowledge is essential for the development of compounds with desired chemical properties for various applications (Zheng Hui-hui, 2009).

Supramolecular Capsules from Calixpyrrole Derivatives

Research on calixpyrrole derivatives forming supramolecular capsules indicates the potential of pyrrole-containing compounds in constructing complex molecular architectures. These findings may inspire further exploration of 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole in the development of new materials or molecular devices (Ballester, 2011).

Antifungal Applications Against Fusarium oxysporum

Studies on small molecules against Fusarium oxysporum highlight the potential of pyrazole derivatives in addressing agricultural and biological challenges. This research suggests the broader applicability of pyrrol and tetrazole derivatives in developing antifungal agents (Kaddouri et al., 2022).

特性

IUPAC Name |

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLJXFSNUCPGED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363628 |

Source

|

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

CAS RN |

158773-71-8 |

Source

|

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)